N-(4-acetylphenyl)-2-methoxybenzamide
Description
N-(4-Acetylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-acetylphenylamine moiety. Its synthesis involves the reaction of p-aminoacetophenone with N-methylisatoic anhydride in glacial acetic acid under reflux conditions, yielding the target compound as a precipitate .
Properties
CAS No. |
303122-60-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)20-2/h3-10H,1-2H3,(H,17,19) |
InChI Key |
TXEPIWDWJWVHPA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
The spatial arrangement of substituents significantly influences the biological and chemical behavior of benzamides. Key comparisons include:
Key Observations :
- The acetyl group in this compound may enhance electronic interactions in receptor binding compared to simpler analogs like N-(4-methoxyphenyl)benzamide.
Key Observations :
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